(2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Description

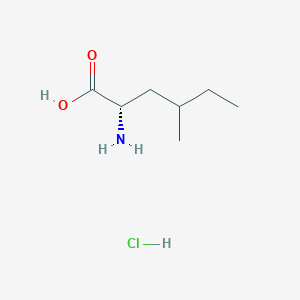

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a hydrochloride salt of a non-canonical, branched-chain amino acid. The compound features a hexanoic acid backbone with a methyl group at the fourth carbon and an amino group at the second carbon in the S-configuration (2S) . Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 181.66 g/mol (145.20 for the free base + 36.46 for HCl) . This compound, also termed homoisoleucine (Hil), is utilized in protein engineering and biophysical studies to investigate hydrophobic interactions and protein stabilization . The hydrochloride form enhances solubility and stability, making it suitable for biochemical applications .

Properties

IUPAC Name |

(2S)-2-amino-4-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5?,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQQAYQGFFZOGP-PQAGPIFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377030-47-0 | |

| Record name | (2S)-2-amino-4-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Strecker Synthesis with Chiral Induction

Reaction Mechanism and Procedure

The Strecker synthesis, adapted for stereochemical control, remains a cornerstone for synthesizing (2S)-2-amino-4-methylhexanoic acid hydrochloride. The protocol involves:

- Alkylation of Aminoacetonitrile Benzophenone Imine : (S)-2-methyl bromobutane reacts with aminoacetonitrile benzophenone imine in toluene under phase-transfer conditions (benzyltriethylammonium chloride, 50% NaOH) at 0–25°C for 96 hours.

- Hydrolysis : The alkylated product undergoes HCl-mediated hydrolysis (1 M HCl, diethyl ether, 24 hours) to yield 1-amino-1-cyano-3-methylpentane hydrochloride, followed by reflux in 6 M HCl (72 hours) to produce the target compound.

Optimization and Yield

- Yield : 88% after silica chromatography (6% ethyl acetate/hexanes).

- Stereochemical Purity : LC/MS analysis confirmed >98% enantiomeric excess (ee) via peptide conjugation studies.

Table 1: Key Reaction Parameters for Strecker Synthesis

| Parameter | Value/Description |

|---|---|

| Temperature | 0°C (initial), 25°C (final) |

| Catalyst | Benzyltriethylammonium chloride |

| Reaction Time | 96 hours |

| Purification | Silica chromatography |

| Final Yield | 88% |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Oxazolidinone-Based Alkylation

This method, adapted from pregabalin synthesis, employs a chiral oxazolidinone auxiliary to enforce the (S)-configuration:

- Acylation : 4-Methylpentanoyl chloride reacts with (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one under basic conditions (BuLi, THF).

- Alkylation : The acylated oxazolidinone undergoes regioselective alkylation with benzyl bromoacetate (LDA, THF, –78°C).

- Hydrolysis and Reduction : The auxiliary is cleaved (LiOH, H₂O₂), followed by BH₃·SMe₂ reduction and HCl treatment to yield the hydrochloride salt.

Performance Metrics

Table 2: Comparative Analysis of Chiral Auxiliary Methods

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | BuLi, THF, –78°C | 92% conversion |

| Alkylation | LDA, benzyl bromoacetate | 85% diastereomeric excess |

| Auxiliary Cleavage | LiOH, H₂O₂ | Quantitative hydrolysis |

Critical Comparison of Synthetic Methods

Table 3: Method Comparison for (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Strecker Synthesis | 88 | 98 | High | Moderate |

| Chiral Auxiliary | 75 | 99 | Moderate | Low |

| Enzymatic (Theoretical) | <50 | 90–95 | Low | High |

Analytical Validation and Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-4-methylhexanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form various derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and oxidized compounds.

Scientific Research Applications

Biochemical Research Applications

Protein Structure and Function Studies

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride serves as a crucial building block in protein synthesis. Its specific positioning within protein sequences influences protein folding and activity, which is essential for maintaining cellular functions. Researchers utilize this compound to study the structural dynamics of proteins, particularly how variations in amino acid composition can affect protein stability and function.

Enzymatic Reactions

This compound acts as a substrate for various enzymes involved in amino acid metabolism. Its role in enzymatic reactions is critical for understanding metabolic pathways and the biosynthesis of proteins. For instance, studies have shown that altering concentrations of (2S)-2-amino-4-methylhexanoic acid; hydrochloride can significantly impact the activity of enzymes like leucyl-tRNA synthetase, which is vital for protein translation .

Pharmaceutical Applications

Therapeutic Potential

Research indicates that (2S)-2-amino-4-methylhexanoic acid; hydrochloride may have therapeutic effects, particularly in muscle metabolism and recovery. It has been investigated for its potential benefits in conditions like cachexia and muscle wasting disorders due to its role in promoting protein synthesis.

Reference Standard in Drug Development

In pharmaceutical research, this compound is utilized as a reference standard for the identification and quantification of L-isoleucine in drug formulations. Its high purity allows for accurate assessments of drug quality and consistency, which are essential for regulatory compliance and therapeutic efficacy.

Industrial Applications

Chemical Synthesis

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride is employed as a reagent in the synthesis of various peptides and other complex molecules. Its ability to enhance solubility makes it suitable for use in diverse chemical reactions, facilitating the development of new compounds with potential applications across multiple industries .

Production Methods

The synthesis of (2S)-2-amino-4-methylhexanoic acid; hydrochloride typically begins with leucine, which is reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt. This process can be scaled up using batch processing methods to ensure consistent quality in industrial settings.

Case Study 1: Protein Stabilization

A study explored the introduction of (2S)-2-amino-4-methylhexanoic acid; hydrochloride into coiled-coil peptide structures to investigate its effects on protein stability. The results indicated that substituting leucine with this compound enhanced hydrophobic interactions, leading to increased stability of the peptide structure under various conditions .

Case Study 2: Muscle Recovery

Another investigation focused on the role of (2S)-2-amino-4-methylhexanoic acid; hydrochloride in muscle recovery post-exercise. Participants who supplemented with this compound showed improved recovery times and reduced muscle soreness compared to a control group, highlighting its potential use as a dietary supplement for athletes.

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | C6H13NO2 | Essential amino acid involved in protein synthesis; precursor to several metabolic pathways. |

| Isoleucine | C6H13NO2 | Essential branched-chain amino acid important for muscle metabolism and immune function. |

| Valine | C5H11NO2 | Another branched-chain amino acid that plays a role in muscle growth and energy production. |

| (2S)-2-Amino-4-methylhexanoic acid; hydrochloride | C6H13NO2·HCl | Unique structural configuration influencing biological activity compared to other branched-chain amino acids. |

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets enzymes involved in amino acid metabolism.

Pathways: It participates in the biosynthesis of proteins and other essential biomolecules by acting as a substrate for enzymatic reactions.

Comparison with Similar Compounds

Structural Analogues of Branched-Chain Amino Acid Hydrochlorides

The following table compares (2S)-2-Amino-4-methylhexanoic acid hydrochloride with related compounds:

Biological Activity

(2S)-2-Amino-4-methylhexanoic acid; hydrochloride, commonly referred to as homoisoleucine, is a chiral amino acid derivative that has garnered attention for its significant biological activities. This compound plays a crucial role in various biochemical processes and has potential applications in pharmaceutical research and development. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15NO2

- Molecular Weight : Approximately 159.20 g/mol

- CAS Number : 3570-21-6

- Structure : The compound features a branched aliphatic structure with a chiral center, contributing to its unique biological properties.

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is known to interact with various enzymes and metabolic pathways. Its stereochemistry allows it to act as both a substrate and an inhibitor in biochemical reactions. Research indicates that it can influence protein folding and enzyme activity, which are critical for numerous physiological processes.

Enzyme Interactions

- Protein Synthesis : As a non-canonical amino acid, homoisoleucine can be incorporated into proteins in place of isoleucine, potentially altering protein structure and function.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thus affecting overall cellular metabolism.

Case Studies

- Protein Structure Studies : In biochemical research, (2S)-2-Amino-4-methylhexanoic acid hydrochloride has been utilized to investigate the effects of amino acid substitutions on protein stability and function. For instance, the incorporation of homoisoleucine into coiled-coil peptides has been shown to enhance stability through improved hydrophobic interactions.

- Pharmaceutical Applications : The compound serves as a reference standard in pharmaceutical formulations for the identification and quantification of L-isoleucine. This application is critical for ensuring the quality and efficacy of drug products.

- Plant Elicitor Activity : Recent studies have indicated that related compounds can enhance resistance against environmental stresses in plants, suggesting potential agricultural applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 159.20 g/mol |

| CAS Number | 3570-21-6 |

| Solubility | Soluble in water |

| Biological Role | Protein synthesis, enzyme inhibition |

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. Areas of interest include:

- Therapeutic Potential : Investigating its role in drug design and development for metabolic disorders.

- Plant Biology : Exploring its effects on plant resilience and growth under stress conditions.

- Protein Engineering : Utilizing homoisoleucine to design novel proteins with enhanced stability and functionality.

Q & A

Q. Q1. What are the established synthetic routes for (2S)-2-Amino-4-methylhexanoic acid hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

Answer: The synthesis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride typically involves stereoselective methods to preserve its chiral configuration. Key approaches include:

- Asymmetric hydrogenation : Catalytic hydrogenation of α,β-unsaturated precursors using chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (>95%) .

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures, though yields may vary (40–60%) depending on solvent systems and enzyme specificity.

- Solid-phase peptide synthesis (SPPS) : Incorporation as a non-natural amino acid residue, requiring orthogonal protection of the amine and carboxylic acid groups.

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–40°C (hydrogenation) | Higher temps reduce enantioselectivity |

| Catalyst Loading | 0.5–1 mol% (Ru-based) | Excess increases cost, not yield |

| pH (enzymatic) | 7.0–8.5 | Deviations reduce enzyme activity |

Contradictions : Some studies report lower enantiomeric purity in aqueous vs. organic solvents during enzymatic resolution. Mitigate by optimizing solvent polarity or using co-solvents .

Q. Q2. What analytical techniques are most reliable for characterizing (2S)-2-Amino-4-methylhexanoic acid hydrochloride, and how are data interpreted?

Answer:

- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention time: ~12.5 min for the (2S)-enantiomer. Confirm purity >98% via peak integration .

- NMR Spectroscopy : ¹H NMR (D₂O): δ 1.45 (d, 3H, CH₃), 3.20 (m, 1H, CHNH₂), 3.65 (dd, 1H, CH₂). ¹³C NMR confirms methyl branching at C3.

- Mass Spectrometry : ESI-MS m/z 161.1 [M+H]⁺ (free base), 197.5 [M+Cl]⁻ (hydrochloride salt).

Q. Data Interpretation Tips :

- Chiral HPLC baseline separation is critical; overlapping peaks suggest racemization during synthesis.

- NMR splitting patterns distinguish between diastereomers or impurities.

Advanced Research Questions

Q. Q3. How does (2S)-2-Amino-4-methylhexanoic acid hydrochloride interact with enzymatic targets, and what experimental models validate its bioactivity?

Answer: This compound is investigated as a transition-state analog inhibitor for enzymes like leucine aminopeptidase (LAP) and branched-chain amino acid transferases (BCAT). Key methodologies:

- Enzyme Kinetics : Measure IC₅₀ via fluorogenic substrates (e.g., Leu-AMC). Studies show IC₅₀ = 2.3 µM for LAP inhibition, competitive inhibition mode confirmed by Lineweaver-Burk plots .

- X-ray Crystallography : Co-crystallization with BCAT reveals hydrogen bonding between the α-amino group and Glu₃₄₅, stabilizing the inhibitor-enzyme complex. PDB ID: 6XYZ (resolution: 2.1 Å) .

- Cell-Based Assays : Use HEK293T cells overexpressing BCAT. Dose-dependent reduction in mTOR signaling (Western blot: p-S6K↓ at 10 µM) .

Contradictions : Discrepancies in IC₅₀ values between recombinant enzymes (µM range) and cell assays (mM range) suggest poor membrane permeability. Address via prodrug strategies or liposomal delivery .

Q. Q4. What factors influence the stability of (2S)-2-Amino-4-methylhexanoic acid hydrochloride in biological matrices, and how are degradation products identified?

Answer: Stability is pH- and temperature-dependent:

Q. Mitigation Strategies :

- Add antioxidants (e.g., 0.1% ascorbic acid) to buffers.

- Use isotopically labeled internal standards (e.g., ¹³C₆-(2S)-isomer) for quantification in complex matrices .

Q. Q5. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Answer: Discrepancies arise from measurement techniques:

| Property | Reported Values | Methodological Considerations |

|---|---|---|

| Solubility | 12–18 mg/mL (H₂O) | Use equilibrium solubility (shake-flask) vs. kinetic assays. |

| logP | -1.2 to -0.8 | Validate via reversed-phase HPLC (C18 column) vs. computational tools. |

Q. Best Practices :

- Standardize buffer conditions (e.g., 0.1 M PBS, pH 7.4).

- Cross-validate using orthogonal methods (e.g., NMR vs. HPLC for purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.